REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[N:10]([O-])=O.[Na+].[H+].[B-:15]([F:19])([F:18])([F:17])[F:16]>O>[F:16][B-:15]([F:19])([F:18])[F:17].[Br:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[N+:5]#[N:10] |f:2.3,4.5,7.8|
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Name
|
|
Quantity
|
9.5 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
6 g
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Type
|
reactant
|
Smiles
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BrC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
65 mL
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Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
|
2.46 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
7.5 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
12.5 g
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Type
|
reactant
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Smiles
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[H+].[B-](F)(F)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
by stirring it for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
|
they were then dissolved
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Type
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TEMPERATURE
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Details
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by heating
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Type
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ADDITION
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Details
|
was added dropwise
|
Type
|
WAIT
|
Details
|
over approximately 5 minutes
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Duration
|
5 min
|
Type
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CUSTOM
|
Details
|
As a result, light yellow crystals were immediately precipitated
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Type
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STIRRING
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Details
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The reaction solution was stirred for 30 minutes
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Duration
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30 min
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Type
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FILTRATION
|
Details
|
the crystals were then filtrated with a glass
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Type
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FILTRATION
|
Details
|
filter
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Type
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WASH
|
Details
|
The resultant was washed with 30 mL of pure water
|
Type
|
WASH
|
Details
|
was then washed with a mixed solution of 8 mL of methanol and 32 mL of ether
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Type
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CUSTOM
|
Details
|
Thereafter, the resultant was dried under a reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.BrC1=C(C=CC=C1)[N+]#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |